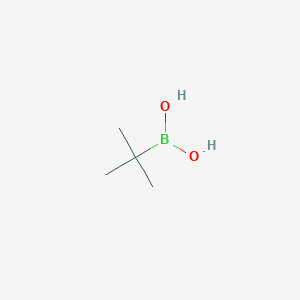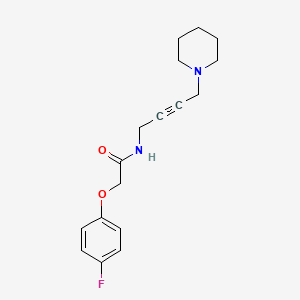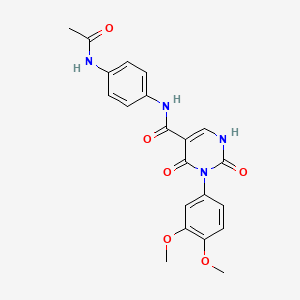
N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide, also known as CBTP, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. CBTP belongs to the family of pyrrolidine-based compounds and has been synthesized through various methods.
作用机制
The mechanism of action of N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is not fully understood, but it is believed to interact with specific targets in cells, leading to various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to apoptosis or programmed cell death. This compound has also been shown to interact with specific proteins involved in protein-protein interactions, leading to the disruption of these interactions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and disruption of protein-protein interactions. This compound has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
实验室实验的优点和局限性
N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and versatility in various applications. However, this compound also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
未来方向
There are several future directions for the study of N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide, including the development of more efficient synthesis methods, the identification of specific targets and mechanisms of action, and the exploration of new applications in various fields. This compound has the potential to be a valuable tool in the study of cancer biology, materials science, and chemical biology. Further research is needed to fully understand the potential of this compound and its applications in these fields.
合成方法
The synthesis of N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has been achieved through various methods, including the use of click chemistry and copper-catalyzed azide-alkyne cycloaddition. The most common method involves the reaction of 4-chlorobenzyl bromide with 3-azidopyrrolidine-1-carboxylic acid followed by reduction with sodium borohydride. This method has been optimized to produce this compound in high yield and purity.
科学研究应用
N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, this compound has been shown to have anticancer properties and has been studied as a potential drug candidate for the treatment of cancer. In materials science, this compound has been used as a building block for the synthesis of various functional materials, including polymers and metal-organic frameworks. In chemical biology, this compound has been used as a chemical probe to study protein-protein interactions.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(triazol-1-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c15-12-3-1-11(2-4-12)9-16-14(21)19-7-5-13(10-19)20-8-6-17-18-20/h1-4,6,8,13H,5,7,9-10H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVCQYAQUODGQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 1-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2911930.png)
![3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B2911931.png)
![5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-2-furamide](/img/structure/B2911935.png)



![2,8,10-trimethyl-N-(pyridin-3-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2911942.png)
![3-(4-{2-[(3-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-isobutylpropanamide](/img/structure/B2911945.png)
![Dimethyl[3-({4-[(4-methylphenyl)amino]pteridin-2-yl}amino)propyl]amine](/img/structure/B2911946.png)
![3,4,5,6-tetrachloro-N-(2-methoxyethyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2911947.png)

![N-[(4-fluorophenyl)methyl]-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2911949.png)


